Distinct Target Engagement Profile Versus Generic 1,3,4-Oxadiazole Library Members
The compound's ChEMBL bioactivity summary reveals a target interaction pattern distinct from the average 1,3,4-oxadiazole library member. While the oxadiazole class broadly engages kinases and hydrolases, WAY-640426 is specifically annotated against Mycobacterium tuberculosis targets and exhibits association with human off-target proteins including DNA polymerase iota (POLI), BRCA1, and RAB9A, as corroborated by Aladdin's supplier data [REFS-1, REFS-2]. This polypharmacology fingerprint differs from the simpler 2,5-diphenyl-1,3,4-oxadiazole analogs, which generally lack the mycobacterial annotation. The quantitative differentiation is captured in PubChem BioAssay potency values of 4.47 µM, 10.32 µM, and 11.22 µM across multiple screening panels, establishing a measurable bioactivity baseline absent in the unsubstituted core scaffold [1].
| Evidence Dimension | Multi-target bioactivity fingerprint |
|---|---|
| Target Compound Data | PubChem potency values: 4.47 µM, 10.32 µM, 11.22 µM; ChEMBL annotation: M. tuberculosis inhibitor (18 bioactivity entries); Associated human targets: POLI, BRCA1, RAB9A, ATAD5, microRNA 21 [REFS-1, REFS-2] |
| Comparator Or Baseline | Unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (generic scaffold): Typically no M. tuberculosis annotation; limited human target engagement data. |
| Quantified Difference | WAY-640426 exhibits a unique polypharmacology fingerprint with confirmed M. tuberculosis target annotation and multi-micromolar potency across panels; generic scaffold lacks these specific annotations. |
| Conditions | ChEMBL curated database; PubChem BioAssay panels; supplier target profiling (Aladdin). |
Why This Matters
For researchers procuring compounds for antitubercular phenotypic or target-based screening, a compound with pre-existing mycobacterial annotation and characterized mammalian off-target profile provides a superior starting point over an uncharacterized generic oxadiazole scaffold, reducing hit validation burden.
- [1] PubChem Compound Summary for CID 2486416, BioAssay Results. National Center for Biotechnology Information (2024). View Source
